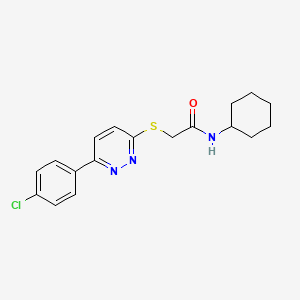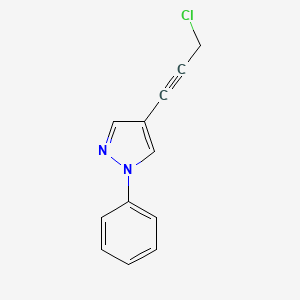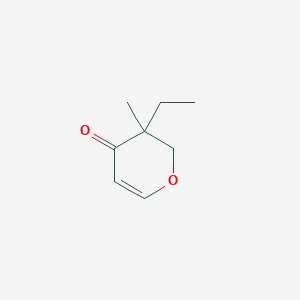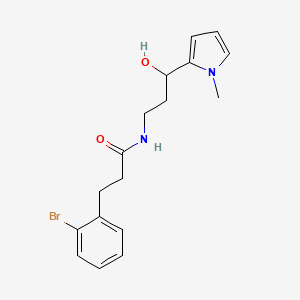
2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)-N-cyclohexylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)-N-cyclohexylacetamide is a complex organic compound that features a pyridazine ring substituted with a 4-chlorophenyl group and a thioether linkage to an N-cyclohexylacetamide moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)-N-cyclohexylacetamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable diketone or ketoester. For example, the reaction of 4-chlorobenzoyl chloride with hydrazine hydrate can yield 4-chlorophenylhydrazine, which can then be cyclized with a diketone to form the pyridazine ring.
Thioether Formation: The thioether linkage is introduced by reacting the pyridazine derivative with a thiol compound, such as thioglycolic acid or its derivatives, under basic conditions.
Amide Formation: The final step involves the reaction of the thioether-substituted pyridazine with cyclohexylamine and acetic anhydride to form the N-cyclohexylacetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)-N-cyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridazine ring can be reduced to a dihydropyridazine using reducing agents like sodium borohydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and appropriate catalysts.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a probe to study biological pathways and interactions involving pyridazine derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive pyridazine compounds, which exhibit activities such as antimicrobial, anticancer, and anti-inflammatory effects.
Industry: Use in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)-N-cyclohexylacetamide is not fully elucidated, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The pyridazine ring is known to interact with various biological targets, potentially inhibiting or modulating their activity. The thioether and amide functionalities may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs (e.g., Zardaverine, Emorfazone) share structural similarities and exhibit diverse biological activities.
Thioether-Containing Compounds: Compounds with thioether linkages, such as certain antibiotics and anticancer agents, may have similar reactivity and biological properties.
Uniqueness
2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)-N-cyclohexylacetamide is unique due to its specific combination of a pyridazine ring, a 4-chlorophenyl group, a thioether linkage, and an N-cyclohexylacetamide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
IUPAC Name |
2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3OS/c19-14-8-6-13(7-9-14)16-10-11-18(22-21-16)24-12-17(23)20-15-4-2-1-3-5-15/h6-11,15H,1-5,12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHZKVZUEDZPQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2489937.png)
![Methyl 2-{[3-(2-pyrazinyloxy)anilino]sulfonyl}benzenecarboxylate](/img/structure/B2489938.png)


![Ethyl 6-benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2489944.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2489945.png)
![2-(4-chlorophenoxy)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-methylpropanamide](/img/structure/B2489946.png)
![N-(2,5-dimethylphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2489947.png)
![3-[1-(3-Methoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2489949.png)

![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2489951.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide](/img/structure/B2489953.png)
![3-[3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-hydroxypropanimidamide](/img/structure/B2489957.png)
![6-Chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]pyridine-3-carboxamide](/img/structure/B2489959.png)
